molecular formula C8H6N4O B13821785 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide

Katalognummer: B13821785
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: FKSDHWHLYSJASL-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is a compound that features a cyano group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the cyano and pyridine functionalities makes it a versatile molecule for synthetic and research purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide can be achieved through the reaction of pyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction typically involves the condensation of the aldehyde group with the cyanoacetamide, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and electronic materials

Wirkmechanismus

The mechanism of action of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to the modulation of biological pathways and exert various effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is unique due to the presence of both the cyano and pyridine functionalities, which provide a combination of reactivity and potential bioactivity not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .

Eigenschaften

Molekularformel

C8H6N4O

Molekulargewicht

174.16 g/mol

IUPAC-Name

1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide

InChI

InChI=1S/C8H6N4O/c9-4-8(13)12-11-6-7-2-1-3-10-5-7/h1-3,5-6H,(H,12,13)/b11-6+

InChI-Schlüssel

FKSDHWHLYSJASL-IZZDOVSWSA-N

Isomerische SMILES

C1=CC(=CN=C1)/C=N/NC(=O)C#N

Kanonische SMILES

C1=CC(=CN=C1)C=NNC(=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.